6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 This compound is characterized by the presence of a pyridine ring substituted with a carbaldehyde group at the 3-position and a methyl(oxolan-3-yl)amino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Attachment of the Methyl(oxolan-3-yl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with the methyl(oxolan-3-yl)amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 6-[Methyl(oxolan-3-yl)amino]pyridine-3-carboxylic acid.
Reduction: 6-[Methyl(oxolan-3-yl)amino]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-3-carbaldehyde: Lacks the methyl(oxolan-3-yl) group, making it less sterically hindered.
6-[Methyl(oxolan-3-yl)amino]pyridine-2-carbaldehyde: Similar structure but with the carbaldehyde group at the 2-position instead of the 3-position.
Uniqueness
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the oxolan ring adds steric bulk and potential for additional hydrogen bonding interactions, which can be advantageous in certain applications.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-[methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(10-4-5-15-8-10)11-3-2-9(7-14)6-12-11/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI Key |
BYBMDMICDSPYMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.